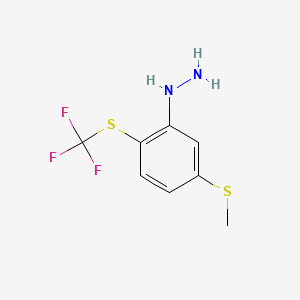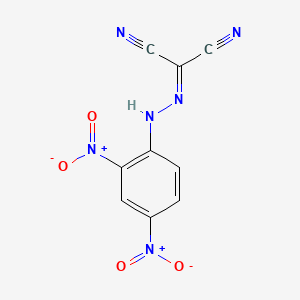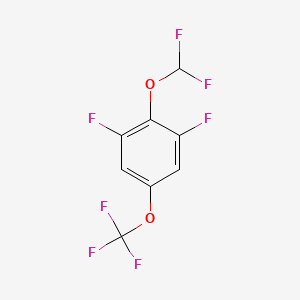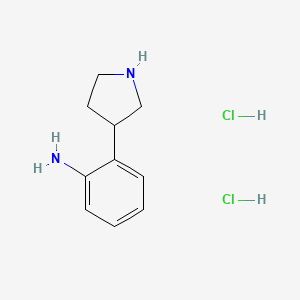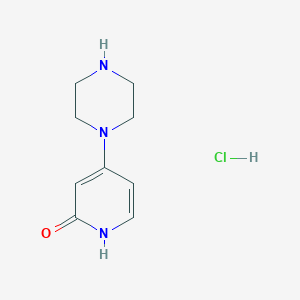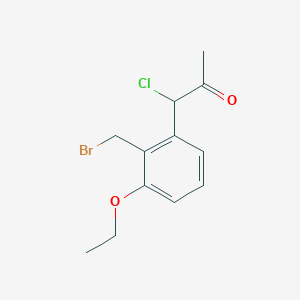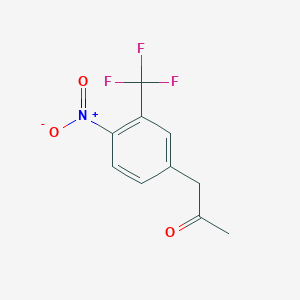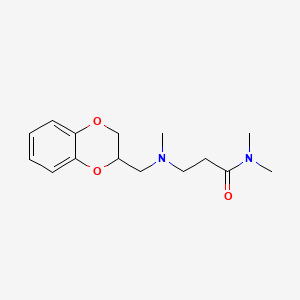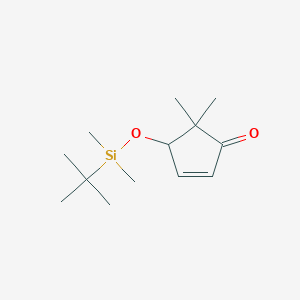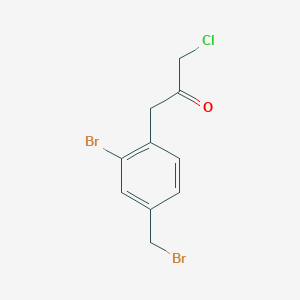
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure It is characterized by the presence of bromine, chlorine, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of acetophenone to produce 2-bromoacetophenone. This intermediate is then subjected to further bromination and chlorination reactions to introduce the additional bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form bonds with other molecules, leading to various chemical transformations. The exact pathways and targets depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylethan-1-one: Similar structure but lacks the additional bromine and chlorine atoms.
Phenacyl bromide: Another related compound with similar reactivity.
Uniqueness
1-(2-Bromo-4-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of bromine, chlorine, and phenyl groups
Propiedades
Fórmula molecular |
C10H9Br2ClO |
|---|---|
Peso molecular |
340.44 g/mol |
Nombre IUPAC |
1-[2-bromo-4-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9Br2ClO/c11-5-7-1-2-8(10(12)3-7)4-9(14)6-13/h1-3H,4-6H2 |
Clave InChI |
BNEYCLNXAUMHJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)Br)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



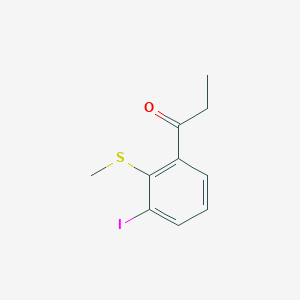
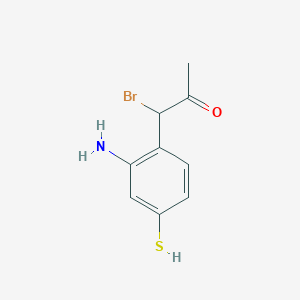
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
